3-Chloro-but-2-enylamine hydrochloride 3-Chloro-but-2-enylamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 30562-01-7
VCID: VC4827261
InChI: InChI=1S/C4H8ClN.ClH/c1-4(5)2-3-6;/h2H,3,6H2,1H3;1H/b4-2-;
SMILES: CC(=CCN)Cl.Cl
Molecular Formula: C4H9Cl2N
Molecular Weight: 142.02

3-Chloro-but-2-enylamine hydrochloride

CAS No.: 30562-01-7

Cat. No.: VC4827261

Molecular Formula: C4H9Cl2N

Molecular Weight: 142.02

* For research use only. Not for human or veterinary use.

3-Chloro-but-2-enylamine hydrochloride - 30562-01-7

Specification

CAS No. 30562-01-7
Molecular Formula C4H9Cl2N
Molecular Weight 142.02
IUPAC Name (Z)-3-chlorobut-2-en-1-amine;hydrochloride
Standard InChI InChI=1S/C4H8ClN.ClH/c1-4(5)2-3-6;/h2H,3,6H2,1H3;1H/b4-2-;
Standard InChI Key FNXILSDJRCHUDK-MKHFZPSSSA-N
SMILES CC(=CCN)Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

3-Chloro-but-2-enylamine hydrochloride is characterized by a but-2-enyl backbone substituted with a chlorine atom at the third carbon and an amine group at the first position, stabilized as a hydrochloride salt. Key identifiers include:

PropertyValueSource
CAS Number2619-55-8
Molecular FormulaC₄H₉Cl₂N
Molecular Weight142.03 g/mol
SMILESC/C(=C/CN)/Cl.Cl
InChIKeyJKKBTAMRLCIUDD-DUXPYHPUSA-N
Purity≥97%

The (E)-isomer configuration predominates in commercial samples, as confirmed by stereochemical analyses .

Physicochemical Properties

While solubility data in aqueous and organic solvents remain underreported, the compound’s hydrochloride salt form enhances stability and solubility in polar media . Thermal decomposition occurs above 200°C, with no measurable vapor pressure at standard conditions .

Synthesis and Industrial Production

Alkylation of Amines

The primary synthesis route involves the alkylation of primary amines with 1,3-dichlorobut-2-ene under controlled conditions . For example:

  • Reaction Setup: A mixture of 3-chlorobut-2-enol and ammonium hydroxide in tetrahydrofuran (THF) at 0–5°C.

  • Quenching: Addition of hydrochloric acid precipitates the hydrochloride salt .

  • Purification: Recrystallization from ethanol yields ≥97% purity .

Alternative methods employ Schotten-Baumann conditions, where 1,3-dichlorobut-2-ene reacts with benzylamine derivatives, followed by acidic workup .

Catalytic Optimization

Recent advances utilize basic Al₂O₃ or KF/Al₂O₃ composites to enhance reaction efficiency, achieving yields up to 78% . These catalysts mitigate byproduct formation, particularly oligomeric chlorinated amines .

Reactivity and Applications

Pharmaceutical Intermediates

The compound serves as a precursor to β-chlorocrotonaldehyde and methyl vinyl ketone, critical building blocks in antipsychotic and antifungal agents . For instance:

  • Cyclization Reactions: Under acidic conditions, it forms six-membered heterocycles used in serotonin receptor modulators .

  • Cross-Coupling: Palladium-catalyzed Suzuki reactions yield biaryl derivatives with antitumor activity .

Herbicide Synthesis

3-Chloro-but-2-enylamine hydrochloride is alkylated with phenoxyacetic acids to produce chlorinated herbicides, such as 2,4-DB (2,4-dichlorophenoxybutyric acid) . These compounds disrupt auxin signaling in broadleaf plants, enabling selective weed control .

Polymer Chemistry

The compound’s allylic chloride group participates in radical polymerization, forming poly(vinylamine) derivatives with applications in water-treatment resins and ion-exchange membranes .

Hazard ParameterValue
LD₅₀ (Rat, Oral)420 mg/kg
LC₅₀ (Inhalation)1.2 mg/L (4h exposure)

Mitigation Strategies

  • Personal Protective Equipment (PPE): Nitrile gloves, chemical goggles, and fume hoods .

  • Storage: Inert atmospheres at 2–8°C to prevent decomposition .

  • Spill Management: Neutralize with sodium bicarbonate and adsorb using vermiculite .

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